Fasoracetam

Vue d'ensemble

Description

Fasoracetam est un composé nootropique synthétique appartenant à la famille des racetams. Il a été découvert pour la première fois dans les années 1990 par une société pharmaceutique japonaise, Nippon Shinyaku, et a gagné en popularité pour ses propriétés cognitives potentielles. This compound est connu pour sa capacité à moduler plusieurs systèmes de neurotransmetteurs dans le cerveau, notamment le glutamate, l'acétylcholine et l'acide gamma-aminobutyrique (GABA), qui sont censés contribuer à ses bienfaits cognitifs .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

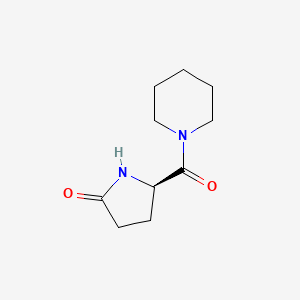

Fasoracetam est synthétisé par une série de réactions chimiques impliquant la condensation de dérivés de pipéridine et de pyrrolidinone. Les étapes clés de la synthèse comprennent :

Formation de dérivé de pipéridine : Le matériau de départ, la pipéridine, subit une réaction avec un composé carbonylé approprié pour former un dérivé de pipéridine.

Condensation avec la pyrrolidinone : Le dérivé de pipéridine est ensuite condensé avec la pyrrolidinone dans des conditions contrôlées pour former le produit final, le this compound.

Méthodes de production industrielle

La production industrielle de this compound implique l'optimisation des conditions réactionnelles pour atteindre un rendement et une pureté élevés. Cela comprend le contrôle de la température, de la pression et du temps de réaction, ainsi que l'utilisation de solvants et de catalyseurs appropriés pour faciliter les réactions. Le produit final est purifié par des techniques de cristallisation ou de chromatographie pour obtenir du this compound sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions

Fasoracetam subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former les dérivés oxo correspondants.

Réduction : Les réactions de réduction peuvent convertir le this compound en ses formes réduites.

Substitution : Les réactions de substitution impliquent le remplacement d'un groupe fonctionnel par un autre dans la molécule de this compound.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les réactions sont généralement effectuées dans des conditions contrôlées, telles que des températures et des niveaux de pH spécifiques, pour garantir la formation des produits souhaités .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound, tels que les dérivés oxo, les formes réduites et les analogues substitués.

Applications de la recherche scientifique

Chimie : this compound est utilisé comme composé modèle en recherche chimique pour étudier la synthèse et la réactivité des dérivés de racetam.

Biologie : En recherche biologique, le this compound est utilisé pour étudier ses effets sur les systèmes de neurotransmetteurs et la plasticité synaptique.

Médecine : this compound s'est montré prometteur dans le traitement des troubles cognitifs, tels que le trouble déficitaire de l'attention avec hyperactivité (TDAH) et la maladie d'Alzheimer. .

Industrie : this compound est utilisé dans le développement de compléments nootropiques et d'améliorateurs cognitifs.

Mécanisme d'action

This compound exerce ses effets en modulant plusieurs systèmes de neurotransmetteurs dans le cerveau. On pense qu'il :

Augmente la libération d'acétylcholine : This compound améliore la libération d'acétylcholine, un neurotransmetteur impliqué dans l'apprentissage et la mémoire, du cortex cérébral.

Module les récepteurs du glutamate : This compound agit comme un agoniste des récepteurs métabotropiques du glutamate, qui jouent un rôle dans la plasticité synaptique et la fonction cognitive.

Régule les récepteurs du GABA : This compound augmente la régulation des récepteurs GABA-B, qui sont impliqués dans la neurotransmission inhibitrice et peuvent aider à réduire l'anxiété et à améliorer l'humeur.

Applications De Recherche Scientifique

Chemistry: Fasoracetam is used as a model compound in chemical research to study the synthesis and reactivity of racetam derivatives.

Biology: In biological research, this compound is used to investigate its effects on neurotransmitter systems and synaptic plasticity.

Medicine: this compound has shown promise in the treatment of cognitive disorders, such as attention deficit hyperactivity disorder (ADHD) and Alzheimer’s disease. .

Industry: this compound is used in the development of nootropic supplements and cognitive enhancers.

Mécanisme D'action

Fasoracetam exerts its effects by modulating several neurotransmitter systems in the brain. It is believed to:

Increase Acetylcholine Release: This compound enhances the release of acetylcholine, a neurotransmitter involved in learning and memory, from the cerebral cortex.

Modulate Glutamate Receptors: This compound acts as an agonist for metabotropic glutamate receptors, which play a role in synaptic plasticity and cognitive function.

Upregulate GABA Receptors: This compound upregulates GABA-B receptors, which are involved in inhibitory neurotransmission and can help reduce anxiety and improve mood.

Comparaison Avec Des Composés Similaires

Fasoracetam fait partie de la famille des racetams, qui comprend plusieurs autres composés aux propriétés cognitives améliorées. Certains composés similaires comprennent :

Piracétam : Le premier racetam découvert, connu pour ses effets neuroprotecteurs et cognitifs améliorés.

Aniracétam : Connu pour ses propriétés anxiolytiques et cognitives améliorées.

Oxiracétam : Remarqué pour ses effets stimulants et ses bienfaits cognitifs.

Phénylpiracetam : Un dérivé plus puissant avec des effets stimulants et cognitifs améliorés

Unicité de this compound

This compound est unique parmi les racetams en raison de sa modulation spécifique de plusieurs systèmes de neurotransmetteurs, notamment le glutamate, l'acétylcholine et le GABA. Cette approche multicible est censée contribuer à sa large gamme de bienfaits cognitifs et d'applications thérapeutiques potentielles .

Activité Biologique

Fasoracetam, chemically known as NFC-1, is a synthetic compound that has garnered interest for its potential therapeutic applications, particularly in the treatment of attention-deficit hyperactivity disorder (ADHD) and cognitive enhancement. It acts primarily as a metabotropic glutamate receptor (mGluR) activator and has been investigated for its effects on neurotransmitter systems, including glutamate and GABA. This article explores the biological activity of this compound, focusing on its pharmacodynamics, clinical studies, and potential therapeutic uses.

This compound's primary mechanism involves modulation of the glutamatergic system. It enhances the activity of mGluRs, which are crucial for synaptic plasticity and cognitive functions. Additionally, this compound has been shown to:

- Stimulate GABAB receptors : This may contribute to its anxiolytic effects.

- Enhance acetylcholine release : This effect is significant for memory and learning processes.

- Regulate voltage-dependent calcium channels : Similar to gabapentin, this action may help in neuroprotection and reducing excitotoxicity .

Summary of Mechanisms

| Mechanism | Description |

|---|---|

| mGluR Activation | Enhances synaptic plasticity and cognition |

| GABAB Receptor Modulation | Provides anxiolytic effects |

| Acetylcholine Release | Supports memory and learning |

| Calcium Channel Regulation | Protects against excitotoxicity |

Efficacy in ADHD

A notable study published in 2018 evaluated this compound's efficacy in adolescents with ADHD who had specific genetic mutations affecting glutamate signaling. The study was a 5-week, open-label trial involving 30 participants aged 12–17 years. Key findings included:

- Dosage : Participants received this compound at doses ranging from 50 mg to 800 mg daily.

- Clinical Improvement : Significant reductions were observed in Clinical Global Impressions (CGI) scores:

- CGI-I improved from a mean score of 3.79 at baseline to 2.33 by week 5 (P < 0.001).

- CGI-S scores also showed significant improvement from 4.83 to 3.86 (P < 0.001).

- Safety Profile : The drug was well tolerated with no significant adverse events reported compared to placebo .

Pharmacokinetics

This compound is rapidly absorbed after oral administration, with a bioavailability ranging from 79% to 97% . Its elimination half-life is approximately 4 to 6.5 hours , primarily excreted unchanged in urine .

Case Studies

Several case studies have highlighted the use of this compound in combination therapies, particularly with phenibut, another compound used for anxiety and cognitive enhancement. These studies suggest that while this compound may enhance the effects of phenibut, caution is warranted due to potential mixed toxicity .

Potential Applications Beyond ADHD

This compound's mechanisms suggest potential applications beyond ADHD:

- Cognitive Enhancement : Its ability to enhance acetylcholine release may benefit conditions associated with cognitive decline.

- Anxiety Disorders : The modulation of GABAB receptors positions it as a candidate for treating anxiety-related conditions.

- Neurodegenerative Diseases : Preliminary research suggests this compound may have protective effects against neurodegeneration, particularly in Alzheimer's disease models .

Propriétés

IUPAC Name |

(5R)-5-(piperidine-1-carbonyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c13-9-5-4-8(11-9)10(14)12-6-2-1-3-7-12/h8H,1-7H2,(H,11,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWRRBABHQUJMX-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2CCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C(=O)[C@H]2CCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048855 | |

| Record name | Fasoracetam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110958-19-5 | |

| Record name | Fasoracetam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110958-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fasoracetam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110958195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fasoracetam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16163 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fasoracetam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FASORACETAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42O8UF5CJB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.